3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one
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Overview
Description
3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and an oxadiazole ring, which is often associated with antimicrobial and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core and the oxadiazole ring separately, followed by their coupling.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Formation of Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The final step involves coupling the quinoline core with the oxadiazole ring, typically through a nucleophilic substitution reaction, where the quinoline derivative reacts with the oxadiazole derivative in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The quinoline core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(3-(2-carboxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one.
Reduction: Formation of 3-(3-(2-aminophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one.
Substitution: Formation of 3-(3-(2-nitrophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one.
Scientific Research Applications
3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its quinoline core, which is known for its antimalarial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is not fully understood but is believed to involve multiple molecular targets and pathways:
Molecular Targets: The quinoline core may interact with DNA or enzymes involved in cell replication, while the oxadiazole ring may interact with microbial cell walls or inflammatory pathways.
Pathways Involved: Potential inhibition of DNA synthesis, disruption of microbial cell wall synthesis, and modulation of inflammatory cytokine production.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-amine
Uniqueness
3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is unique due to its combination of a quinoline core and an oxadiazole ring, which imparts a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-12-24-13-16(19(25)14-8-4-6-10-17(14)24)21-22-20(23-27-21)15-9-5-7-11-18(15)26-2/h4-11,13H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRAERHTHJLGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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